Ethylcyclohexane is a C8 cycloalkane recognized for its utility as a non-polar solvent and a component in specialized fuel formulations. As a saturated cyclic hydrocarbon, it provides a defined molecular structure that contrasts with aromatic analogs like ethylbenzene or simpler cycloalkanes such as cyclohexane. Its key procurement-relevant characteristics include a specific boiling point, a very low freezing point, and distinct combustion properties, which are critical for process control, low-temperature applications, and performance as a fuel standard or additive.
Substituting Ethylcyclohexane with seemingly similar compounds like cyclohexane, methylcyclohexane, or the aromatic analog ethylbenzene is often unviable in controlled applications. The addition of a single ethyl group significantly alters the physical properties that govern processability and performance. For instance, these substitutions result in distinct boiling points, which affects solvent recovery and reaction temperature control. More critically, freezing points differ dramatically; cyclohexane's freezing point of 6.5°C is prohibitive for low-temperature work where Ethylcyclohexane excels with its -111.3°C freezing point. In fuel science, the specific cycloalkane structure directly impacts anti-knock properties, making precise composition essential for use as a reference fuel or high-performance blend component.
Ethylcyclohexane offers an exceptionally wide liquid range suitable for processes requiring low-temperature conditions. Its freezing point of -111.3°C is significantly lower than that of its parent compound, cyclohexane, which freezes at a commercially restrictive 6.5°C. It also maintains fluidity at temperatures far below the freezing point of the common aromatic solvent toluene (-95°C). This property is a critical differentiator for applications in cold environments or cryogenic processes.
| Evidence Dimension | Freezing Point (°C) |
| Target Compound Data | -111.3°C (Ethylcyclohexane) |
| Comparator Or Baseline | 6.5°C (Cyclohexane); -95°C (Toluene) |
| Quantified Difference | 117.8°C lower than Cyclohexane; 16.3°C lower than Toluene |
| Conditions | Standard atmospheric pressure. |
This ensures the compound remains liquid and pumpable for chemical synthesis, extraction, or as a heat transfer fluid in applications where common substitutes would solidify.
Ethylcyclohexane provides a distinct processability advantage over lower alkylated cycloalkanes due to its higher boiling point. At 132°C, it is significantly less volatile than both methylcyclohexane (101°C) and cyclohexane (81°C). This property allows for higher reaction temperatures without requiring high-pressure equipment and reduces evaporative losses during handling and storage compared to its lower-boiling-point analogs.
| Evidence Dimension | Normal Boiling Point (°C) |
| Target Compound Data | 132°C (Ethylcyclohexane) |
| Comparator Or Baseline | 101°C (Methylcyclohexane); 81°C (Cyclohexane) |
| Quantified Difference | 31°C higher than Methylcyclohexane; 51°C higher than Cyclohexane |
| Conditions | Standard atmospheric pressure. |
The higher boiling point enables more precise temperature control in reflux reactions and simplifies solvent handling and recovery, directly impacting process safety and efficiency.
In fuel research and formulation, Ethylcyclohexane serves as a valuable component with anti-knock properties that are distinct from its common substitutes. While its Research Octane Number (RON) is not as high as the aromatic solvent Toluene (RON ≈ 120), it provides a significant octane boost compared to simpler cycloalkanes like methylcyclohexane (RON ≈ 75). This positions Ethylcyclohexane as a useful reference compound or blend component for achieving specific, intermediate octane targets in surrogate fuel mixtures without introducing aromatics.
| Evidence Dimension | Research Octane Number (RON) |
| Target Compound Data | Reported values vary, often cited in the 90-100 range for blending. |
| Comparator Or Baseline | ≈ 120 (Toluene); ≈ 75 (Methylcyclohexane) |
| Quantified Difference | Lower than Toluene but significantly higher than Methylcyclohexane. |
| Conditions | Standard Cooperative Fuel Research (CFR) engine tests (ASTM D2699). |
This allows fuel scientists and engineers to precisely formulate test fuels or specialty blends with controlled anti-knock characteristics, where neither highly aromatic nor simple cycloalkane components meet the required performance specification.
For chemical reactions, extractions, or cleaning processes that must be conducted below 0°C, Ethylcyclohexane is a preferred choice. Its extremely low freezing point of -111.3°C ensures it remains a low-viscosity liquid, preventing process failure where solvents like cyclohexane (FP 6.5°C) would be unusable.
In combustion and engine research, Ethylcyclohexane is specified as a key component in surrogate fuel mixtures that mimic real-world fuels. Its well-defined structure and intermediate octane rating allow researchers to formulate non-aromatic test fuels with precise anti-knock properties, bridging the performance gap between simple cycloalkanes and high-octane aromatics.
When a non-polar, cycloaliphatic solvent is required for reactions above 100°C, Ethylcyclohexane's 132°C boiling point offers a clear advantage. It allows for higher process temperatures at atmospheric pressure compared to methylcyclohexane (BP 101°C) or cyclohexane (BP 81°C), improving reaction kinetics while reducing the need for pressurized systems.
Flammable;Irritant;Health Hazard